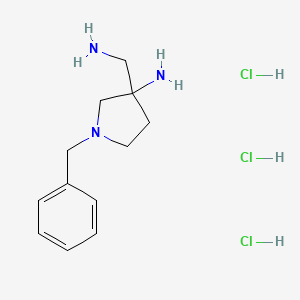

3-(Aminomethyl)-1-benzylpyrrolidin-3-amine trihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified according to the number of carbon atoms bonded directly to the nitrogen atom .

Synthesis Analysis

The synthesis of amines often involves the use of a catalyst. For example, δ-amino acid derivatives can be treated with a catalytic amount of Sc (OTf)3, leading to the 1,3-migration of the aminomethyl group .

Molecular Structure Analysis

The molecular structure of amines is determined by the number of alkyl (or aryl) groups on the nitrogen atom . For example, a primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For instance, a Lewis acid-catalyzed 1,3-aminomethyl migration reaction can occur when δ-amino acid derivatives are treated with a catalytic amount of Sc (OTf)3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of amines can be influenced by factors such as their molecular structure and the presence of functional groups . For example, amines can have varying degrees of solubility in water and other solvents .

科学的研究の応用

1. Antibacterial Applications

The compound 3-(Aminomethyl)-1-benzylpyrrolidin-3-amine trihydrochloride has been explored in the context of antibacterial agents. Egawa et al. (1984) synthesized analogs with similar structures and investigated their in vitro and in vivo antibacterial activities. Some of these compounds showed promising results, outperforming known antibacterials like enoxacin, highlighting potential applications in combating bacterial infections (Egawa et al., 1984).

2. Antioxidant Activity

Aminomethylation of compounds related to this compound has been linked to antioxidant properties. Hakobyan et al. (2020) synthesized N-aminomethyl derivatives of ethosuximide and pufemide and found these compounds exhibited significant antioxidant activity. This suggests potential applications in oxidative stress-related conditions (Hakobyan et al., 2020).

3. Application in Chemistry and Materials Science

This chemical has also found applications in materials science. Tang et al. (2013) studied novel benzimidazole derivatives, including similar compounds, as corrosion inhibitors for mild steel in acidic media. These studies show the potential of using such compounds in protecting metals against corrosion, a crucial aspect in materials engineering and maintenance (Tang et al., 2013).

4. Pharmaceutical Research

In pharmaceutical research, compounds similar to this compound have been explored for various applications. For instance, Wu Yang et al. (2005) conducted a study on 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists, illustrating the potential of such compounds in developing new medications (Wu Yang et al., 2005).

5. Role in Analytical Chemistry

The compound's derivatives have been used in analytical chemistry as well. Bhushan and Lal (2013) utilized chiral amines, closely related to this compound, as auxiliaries in the development of new chiral derivatizing agents for high-performance liquid chromatographic enantioseparation. This underscores its significance in enhancing the precision and efficiency of chromatographic techniques (Bhushan & Lal, 2013).

Safety and Hazards

特性

IUPAC Name |

3-(aminomethyl)-1-benzylpyrrolidin-3-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.3ClH/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11;;;/h1-5H,6-10,13-14H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCIXKWZRZNTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CN)N)CC2=CC=CC=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)

![N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide](/img/structure/B2533559.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)

![5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2533569.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B2533572.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(dimethylamino)benzamide](/img/structure/B2533573.png)

![N-(4-fluorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533574.png)